molecular formula C15H15N5OS B12598679 4-(Morpholin-4-yl)-6-(thiophen-2-yl)pyrido[3,2-d]pyrimidin-2-amine CAS No. 897361-75-0

4-(Morpholin-4-yl)-6-(thiophen-2-yl)pyrido[3,2-d]pyrimidin-2-amine

Cat. No.: B12598679
CAS No.: 897361-75-0
M. Wt: 313.4 g/mol
InChI Key: VISBMIDVZRICEV-UHFFFAOYSA-N
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Description

4-(Morpholin-4-yl)-6-(thiophen-2-yl)pyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound that features a morpholine ring, a thiophene ring, and a pyrido[3,2-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Morpholin-4-yl)-6-(thiophen-2-yl)pyrido[3,2-d]pyrimidin-2-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrido[3,2-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki coupling reaction using a thiophene boronic acid derivative.

    Attachment of the Morpholine Ring: The morpholine ring is typically introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(Morpholin-4-yl)-6-(thiophen-2-yl)pyrido[3,2-d]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrido[3,2-d]pyrimidine core can be reduced under specific conditions.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced pyrido[3,2-d]pyrimidine derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

4-(Morpholin-4-yl)-6-(thiophen-2-yl)pyrido[3,2-d]pyrimidin-2-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors and other therapeutic agents.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It serves as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Morpholin-4-yl)-6-(thiophen-2-yl)pyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating various cellular pathways. This inhibition can lead to therapeutic effects in diseases where kinase activity is dysregulated.

Comparison with Similar Compounds

Similar Compounds

    4-(Morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile: A potent kinase inhibitor with similar structural features.

    2-aryl-4-(morpholin-4-yl)quinazoline: Another heterocyclic compound with a morpholine ring and potential bioactivity.

Uniqueness

4-(Morpholin-4-yl)-6-(thiophen-2-yl)pyrido[3,2-d]pyrimidin-2-amine is unique due to its specific combination of a morpholine ring, a thiophene ring, and a pyrido[3,2-d]pyrimidine core. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and other scientific research fields.

Properties

CAS No.

897361-75-0

Molecular Formula

C15H15N5OS

Molecular Weight

313.4 g/mol

IUPAC Name

4-morpholin-4-yl-6-thiophen-2-ylpyrido[3,2-d]pyrimidin-2-amine

InChI

InChI=1S/C15H15N5OS/c16-15-18-11-4-3-10(12-2-1-9-22-12)17-13(11)14(19-15)20-5-7-21-8-6-20/h1-4,9H,5-8H2,(H2,16,18,19)

InChI Key

VISBMIDVZRICEV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC3=C2N=C(C=C3)C4=CC=CS4)N

Origin of Product

United States

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